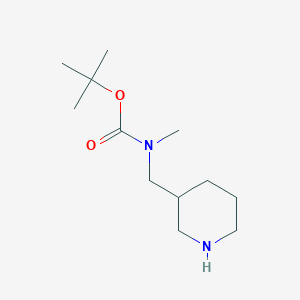
Butyldimethyl(dimethylamino)silane
Overview
Description
Synthesis Analysis
The synthesis of related silane compounds often involves the reaction of silicon tetrachloride with hexamethyldisilazane, followed by halogen substitution and treatment with n-butyllithium in hexane. This process can lead to compounds like Bis(N-lithio-trimethylsilylamino)bis(dimethylamino)silane, showcasing the complex synthesis routes possible for silane derivatives (Engering, Peters, & Jansen, 2002).
Molecular Structure Analysis
The molecular structure of silane compounds, including those similar to Butyldimethyl(dimethylamino)silane, is often determined by X-ray crystallography. These studies reveal dimeric structures in solid states and provide insights into bond lengths, angles, and molecular geometry (Engering, Peters, & Jansen, 2002).
Chemical Reactions and Properties
Silane compounds engage in various chemical reactions, including polymerizations and reactions with other organometallic compounds. For example, polymerization studies of substituted phenylmethylbis(dimethylamino)silanes have shown the influence of substituents on reaction rates and molecular weights, highlighting the chemical reactivity and potential for creating polymers with specific properties (Mcmanus, Patterson, & Pittman, 1974).
Physical Properties Analysis
The physical properties of silane compounds, including their crystalline structure and bond characteristics, are crucial for understanding their reactivity and applications. Studies using electron diffraction and X-ray crystallography provide valuable data on these properties, offering insights into the conformations and spatial arrangements of atoms within the molecules (Anderson et al., 1987).
Scientific Research Applications
Chemical Vapor Deposition and Material Synthesis:
- The use of dimethylamino)silanes, including butyldimethyl(dimethylamino)silane, in the chemical vapor deposition process for producing silicon oxynitride thin films is explored, highlighting their potential in producing films with varying compositions from Si3N4 to SiO2 (Boudreau et al., 1993).
- A study investigates the synthesis of silicon nitride films using tris(dimethylamino)silane, emphasizing its environmentally friendly nature and potential in producing stoichiometric films containing minimal carbon impurities (Levy et al., 1996).
Surface Modification and Grafting:
- Research on the reaction of dimethylamino)silanes with surface-hydrated silicon dioxide highlights their use as silylating agents, forming thermally stable and relatively volatile products suitable for surface modification (Szabó et al., 1984).
- Another study examines the preparation of macroporous silicas with well-defined grafts using monofunctional (dimethylamino)silane, demonstrating potential applications in creating high-density surface modifications (Claudy et al., 1985).
Organometallic and Polymer Chemistry:
- Research into the synthesis of organometallic polymers involving bis(dimethylamino)silanes reveals the potential for creating ferrocene-containing polyoxysilanes, which could have applications in material science and engineering (Pittman et al., 1971).
- A study on the polymerization of substituted phenylmethylbis(dimethylamino)silanes explores their use in creating polymers with varied molecular weights, indicating their potential in custom polymer synthesis (Mcmanus et al., 1974).
Safety and Hazards
Butyldimethyl(dimethylamino)silane is classified as a flammable liquid and vapor . It can cause skin and eye irritation . Safety measures include avoiding breathing vapors, mist, or gas, and keeping away from heat, sparks, open flames, and other ignition sources . Personal protective equipment such as gloves, protective clothing, and eye/face protection should be worn .
properties
IUPAC Name |
N-[butyl(dimethyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NSi/c1-6-7-8-10(4,5)9(2)3/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWXSZZKOUAVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403209 | |
| Record name | Butyldimethyl(dimethylamino)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyldimethyl(dimethylamino)silane | |
CAS RN |
181231-67-4 | |
| Record name | 1-Butyl-N,N,1,1-tetramethylsilanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181231-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyldimethyl(dimethylamino)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyldimethyl(dimethylamino)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















